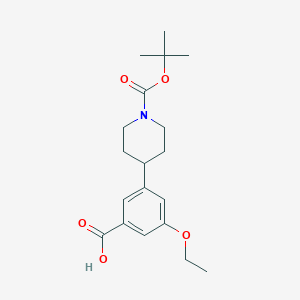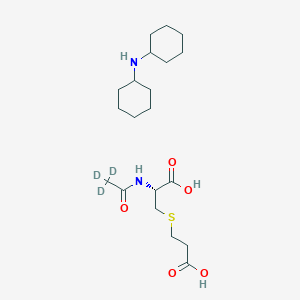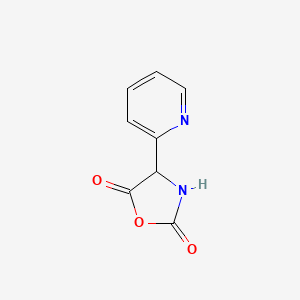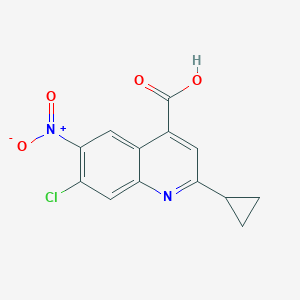
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, cyclopropyl, and nitro groups on the quinoline ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with cyclopropylamine, followed by oxidation and carboxylation steps. The reaction conditions often include the use of catalysts such as copper salts and solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the large-scale synthesis of quinoline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Esterification: Sulfuric acid, alcohols.
Major Products:
Reduction: 7-Amino-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Substitution: 7-(Substituted amino)-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Esterification: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylate esters.
Aplicaciones Científicas De Investigación
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with DNA synthesis.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. By binding to the DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. This mechanism is similar to that of other quinolone antibiotics .
Comparación Con Compuestos Similares
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a widely used antibiotic.
7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Another quinoline derivative with significant antibacterial properties.
Uniqueness: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. This distinguishes it from other quinoline derivatives that may lack this functional group .
Propiedades
Fórmula molecular |
C13H9ClN2O4 |
|---|---|
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
Clave InChI |
FXYJFOITPDQICM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


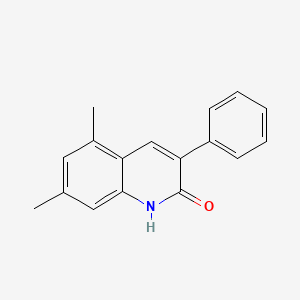
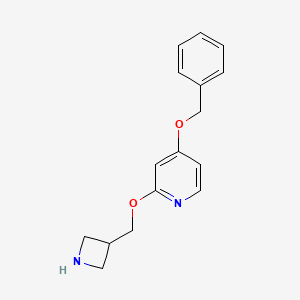
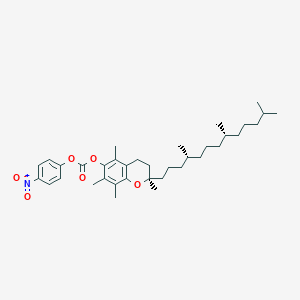
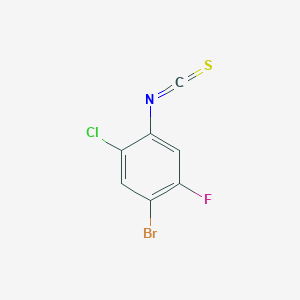
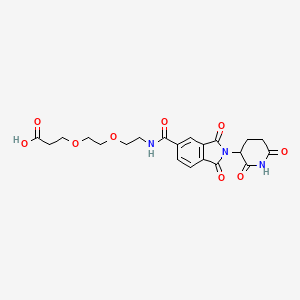
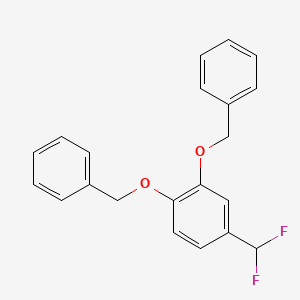
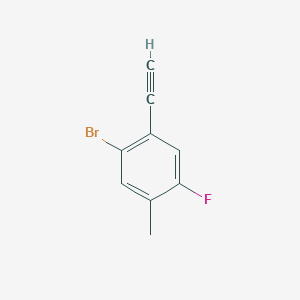
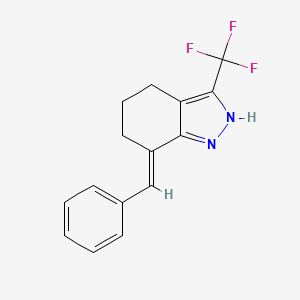
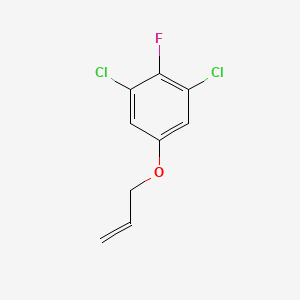
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
